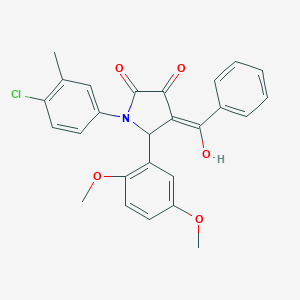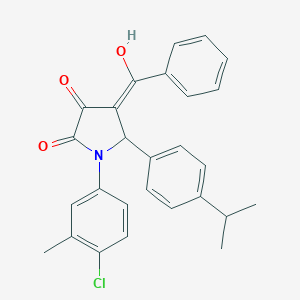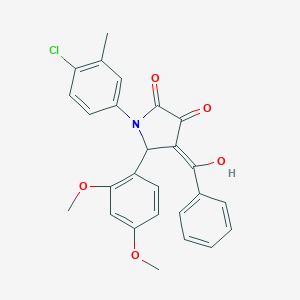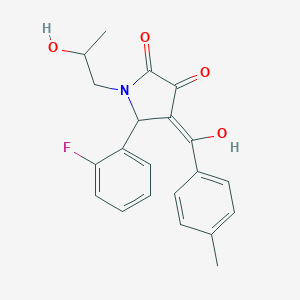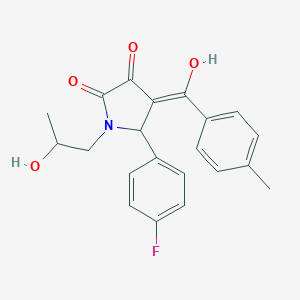![molecular formula C17H22N2O4 B282262 3-acetyl-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one](/img/structure/B282262.png)
3-acetyl-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one is a chemical compound that belongs to the class of pyrrole derivatives. It is commonly known as AG-1478 and is widely used in scientific research for its various applications.
作用機序
AG-1478 binds to the ATP-binding site of the EGFR tyrosine kinase domain and prevents the autophosphorylation of the receptor. This, in turn, inhibits downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival. The inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AG-1478 has been shown to have various biochemical and physiological effects. In vitro studies have shown that AG-1478 inhibits the growth of various cancer cell lines such as breast, lung, and colon cancer cells. In vivo studies have also shown that AG-1478 inhibits tumor growth in animal models of cancer. AG-1478 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
実験室実験の利点と制限
AG-1478 has many advantages for lab experiments. It is a selective inhibitor of EGFR tyrosine kinase, which makes it a useful tool for studying the role of EGFR in cancer. It is also a potent inhibitor of cell proliferation and survival, which makes it a useful tool for studying the mechanisms of cell growth and apoptosis. However, AG-1478 has some limitations for lab experiments. It is not a specific inhibitor of EGFR, and it can inhibit other tyrosine kinases such as ErbB2 and ErbB4. This can lead to off-target effects and limit the interpretation of the results.
将来の方向性
There are many future directions for research on AG-1478. One area of research is the development of more specific inhibitors of EGFR tyrosine kinase. Another area of research is the investigation of the role of AG-1478 in combination with other cancer therapies such as chemotherapy and radiation therapy. Additionally, the role of AG-1478 in the regulation of immune responses and inflammation is an area of growing interest. Finally, the development of AG-1478 as a therapeutic agent for the treatment of cancer is an area of ongoing research.
合成法
The synthesis method of AG-1478 involves the reaction of 4-bromo-2-fluoroaniline with 3-(dimethylamino) propylamine in the presence of sodium hydride. The resulting product is then reacted with 3-acetonyl-4-hydroxyphenylacetic acid in the presence of acetic anhydride to yield AG-1478. The purity of the compound is then checked using various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学的研究の応用
AG-1478 is widely used in scientific research for its various applications. It is primarily used as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Inhibition of EGFR by AG-1478 has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
特性
分子式 |
C17H22N2O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
3-acetyl-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H22N2O4/c1-11(20)14-15(12-5-7-13(21)8-6-12)19(17(23)16(14)22)10-4-9-18(2)3/h5-8,15,21-22H,4,9-10H2,1-3H3 |
InChIキー |
XZRSYQCFTDHLTR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)O)CCCN(C)C)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)O)CCCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)

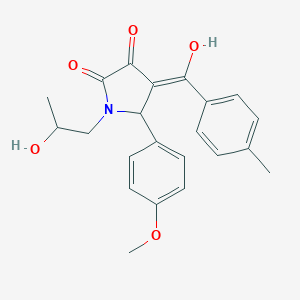
![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)
